Sar1 protein
Description
Properties
CAS No. |
125524-15-4 |
|---|---|
Molecular Formula |
C7H16O2 |
Synonyms |
Sar1 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Proteins and Paralogs
Sar1 Paralogs: Sar1A vs. Sar1B
Sar1B is uniquely required for the secretion of bulky cargo like lipoproteins. Loss of Sar1B disrupts the formation of ER exit sites (ERES) specific to lipid-rich vesicles, whereas Sar1A compensates for other secretory pathways . Biochemical assays confirm that Sar1B forms stable complexes with liver fatty acid-binding protein (FABP1) and Sec13, a COPII component, highlighting its cargo-specific specialization .
Sar1 vs. Arf GTPases
Sar1 and Arf GTPases both regulate vesicle budding but differ in activation mechanisms and membrane localization:
- GEF Specificity : Sar1 requires Sec12 for GTP loading , while Arf GTPases rely on distinct GEFs (e.g., GBF1 and BIG1/2).
- Membrane Curvature Induction : Sar1’s N-terminal helix directly induces membrane curvature during COPII assembly , whereas Arf employs its myristoylated N-terminus for membrane anchoring.
- Functional Overlap : Both interact with cargo receptors (e.g., Sar1-Bet1 vs. Arf-ARF1), but Sar1 is strictly COPII-associated, whereas Arf regulates COPI and clathrin coats .
Sar1 vs. Nucleoporins (Plant SAR1)
In Arabidopsis, SAR1 is a nucleoporin (NUP160) essential for nuclear pore complex (NPC) integrity and meiotic chromosome dynamics, diverging from its canonical role in COPII trafficking .
| Feature | Canonical Sar1 | Plant SAR1 (NUP160) |
|---|---|---|
| Localization | ER membrane | Nuclear envelope |
| Function | COPII vesicle formation | Chromatin condensation, DSB repair |
| Interactors | Sec23/24, cargo receptors | AXR1 (SCF complex regulator) |
This functional divergence underscores evolutionary adaptation, where SAR1 in plants co-opts NPC roles while retaining GTPase activity .
Sar1 vs. RasGAP-Related Proteins (IQGAP1)
IQGAP1 shares sequence similarity with the catalytic domain of Schizosaccharomyces pombe Sar1 but diverges in regulatory mechanisms:
- Calmodulin Binding : IQGAP1 contains IQ motifs for calmodulin interaction, absent in Sar1 .
- GAP Activity : Sar1’s GTPase activity is enhanced by Sec23 , whereas IQGAP1 lacks direct GAP function and instead modulates cytoskeletal dynamics .
Sar1 vs. Viperin’s Amphipathic α-Helix
Viperin, an antiviral protein, shares structural homology with Sar1’s N-terminal α-helix, enabling ER membrane association. However, viperin inhibits soluble protein secretion without affecting transmembrane cargo, suggesting divergent mechanisms in membrane remodeling .
Organism-Specific Variations
- Rice Sar1 : Regulates microtubule dynamics and grain shape via microtubule depolymerization, a role absent in mammalian Sar1 .
- Microsporidian Sar1 : Retains COPII assembly function but operates in a highly reduced Golgi system, reflecting adaptation to parasitic lifestyles .
Structural and Functional Conservation
Preparation Methods
Saccharomyces cerevisiae Expression
The yeast SAR1 gene is expressed under galactose-inducible promoters in S. cerevisiae strains (e.g., RSY255). Cells are grown in synthetic media with 2% galactose to mid-log phase (OD600 ≈ 1.0) before harvesting. This system yields ~5 mg of Sar1p per liter of culture, with native post-translational modifications preserved.
Escherichia coli Expression
For high-throughput studies, human and C. elegans Sar1 homologs are cloned into pET vectors with N-terminal His6-SUMO tags. BL21(DE3) cells are induced with 0.5 mM IPTG at 16°C for 16 hours, achieving soluble expression levels of 10–15 mg/L. SUMO protease cleavage removes the tag, leaving a native N-terminus essential for membrane binding.
Baculovirus-Insect Cell Systems
S. cerevisiae Sar1 expressed in Sf9 cells via baculovirus infection shows enhanced stability for crystallography. Cells are lysed in 25 mM HEPES (pH 7.2), 160 mM KOAc, 1 mM MgCl2, yielding >90% pure protein after nickel affinity chromatography.
Purification Techniques
Affinity Chromatography
His6-tagged Sar1 is purified using Ni-NTA agarose under native conditions. Buffers contain 25 mM HEPES (pH 7.2), 100–160 mM NaCl/KOAc, 1 mM MgCl2, and 10–20 mM imidazole. Imidazole concentrations >250 mM elute Sar1 with >95% purity, as verified by SDS-PAGE and multi-angle light scattering (MALS).
Gel Filtration Chromatography
Size-exclusion chromatography (Superdex 200 Increase) resolves Sar1 monomers (21 kDa) from aggregates. The buffer (25 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM MgCl2) is supplemented with 500 µM GDP or GTP to stabilize nucleotide-bound states. MALS confirms monodispersity with a polydispersity index <1.1.
Nucleotide Preloading
To ensure homogeneous nucleotide occupancy, Sar1 is incubated with 30-fold molar excess GDP/GTP during SUMO protease cleavage (16 hours at 4°C). Excess nucleotide is removed via dialysis or gel filtration, with binding confirmed by fluorescence quenching assays.
Biochemical and Biophysical Characterization
GTPase Activity Assays
Malachite Green Method :
Sar1 (3.1 µM) is incubated with 300 µM GTP in 20 µL reactions. Released phosphate is quantified at 636 nm after adding malachite green reagent. Wild-type Sar1 hydrolyzes GTP at 0.001 min⁻¹, increasing to 0.03 min⁻¹ with Sec23-Sec24.
Luminescence-Based Detection :
The GTPase-Glo system (Promega) measures residual GTP after 2-hour incubations. C. elegans SAR-1 shows a Vmax of 0.8 ± 0.1 µM/min and Km of 12 ± 2 µM for GTP.
Membrane Binding and Curvature Sensing
Functional Reconstitution in Membrane Remodeling
Vesicle Budding Assays
ER-enriched membranes from sec12 mutant yeast are incubated with Sar1-depleted cytosol, 1 mM GTP, and purified Sar1. Budding efficiency is quantified by immunoblotting for cargo proteins (e.g., Gas1p), with 60–70% release achieved in 30 minutes at 25°C.
Giant Unilamellar Vesicle (GUV) Remodeling
Sar1 (7 µM) is added to GUVs (50 µm diameter) in 25 mM HEPES, 100 mM KCl, 1 mM MgCl2. Within 10 minutes, Sar1 generates 40–250 nm tubules, visualized by atomic force microscopy (AFM). Pre-treatment with GTPγS inhibits scission, confirming hydrolysis dependence.
Mutational Analysis and Functional Impacts
N-Terminal Helix Mutants
Deleting residues 2–23 (ΔN-Sar1) abolishes membrane binding and vesicle budding. F4A/L5A substitutions reduce liposome tubulation by 80%, underscoring the helix’s role in curvature induction.
C-Terminal Loop Mutants
S. cerevisiae Sar1-D159N fails to oligomerize, producing unconstricted tubules (diameter = 85 ± 12 nm vs. 42 ± 8 nm for wild-type). This mutant retains GTPase activity but cannot export procollagen from the ER.
Challenges and Optimization Strategies
Nucleotide Stability
Sar1-GDP is prone to denaturation at 4°C. Adding 10% glycerol and 1 mM DTT to storage buffers (-80°C) preserves activity for >6 months.
Lipid Composition
Including 20% cholesterol in liposomes enhances Sar1 binding 3-fold by promoting liquid-disordered phase partitioning. Phosphatidic acid (5% DOPA) is essential for Sec23-Sec24 recruitment.
Data Tables
Table 1: Comparison of Sar1 Preparation Methods
Table 2: GTPase Activity Under Varied Conditions
| Condition | Rate (min⁻¹) | Stimulation Factor | Source |
|---|---|---|---|
| Sar1 alone | 0.001 | 1 | |
| + Sec23-Sec24 | 0.03 | 30 | |
| + 50 nm liposomes | 0.015 | 15 | |
| + 1 µm liposomes | 0.004 | 4 |
Table 3: Functional Impact of Sar1 Mutants
| Mutant | GTPase Activity (% WT) | Membrane Binding | Vesicle Diameter (nm) | ER Export Efficiency |
|---|---|---|---|---|
| Wild-type | 100 | Normal | 42 ± 8 | 100% |
| ΔN-Sar1 | 95 | None | N/A | 0% |
| D159N | 110 | Normal | 85 ± 12 | 15% |
| F4A/L5A | 90 | Reduced | 68 ± 10 | 40% |
Q & A
Q. What experimental models are commonly used to study Sar1 GTPase activity in COPII-mediated vesicle formation?
Sar1 activity is typically analyzed using in vitro reconstitution assays with purified COPII components (e.g., Sec23/24, Sec13/31) and liposomes to mimic ER membrane curvature . For cellular studies, CRISPR/Cas9-mediated knockout or siRNA depletion of Sar1 isoforms (Sar1a/b) in mammalian cells (e.g., RPE1 cells) is employed to assess secretory defects and ER stress responses . GTPase activity can be quantified using pulldown assays with GTPγS-loaded Sar1 and conformation-specific monoclonal antibodies .
Q. How can researchers distinguish between Sar1-dependent and Sar1-independent secretory pathways?
Depletion of both Sar1a and Sar1b isoforms via siRNA/CRISPR, followed by monitoring unconventional protein secretion (e.g., GRASP55-dependent pathways) or ER-Golgi transport of model cargo (e.g., VSVG-tsO45), helps identify Sar1-independent mechanisms . Immunofluorescence co-localization of cargo with ER/Golgi markers (e.g., GM130, ER-Tracker) in Sar1-deficient cells provides spatial resolution .
Q. What methodological controls are critical for Sar1 activity assays?
- Use GTPγS (non-hydrolyzable GTP analog) and GDP as positive/negative controls in pulldown assays to validate antibody specificity for GTP-bound Sar1 .
- Include rescue experiments (e.g., transfection of siRNA-resistant Sar1 constructs) to confirm phenotype specificity .
- Monitor ER stress markers (e.g., BiP, CHOP) to differentiate between direct Sar1 dysfunction and secondary UPR activation .
Advanced Research Questions
Q. How do Sar1 isoforms (e.g., Sar1a vs. Sar1b) exhibit functional heterogeneity in different organisms?
In plants (Arabidopsis and tobacco), Sar1 isoforms with near-identical sequences show divergent subcellular localization (ER vs. Golgi) and secretion efficiency for specific cargo, likely due to sequence variations in regulatory motifs (e.g., GNKXD) . In mammals, Sar1a and Sar1b have overlapping roles, but tissue-specific expression patterns (e.g., Sar1b in intestinal enterocytes) suggest specialized regulatory mechanisms .
Q. What strategies resolve contradictions in Sar1’s role in cargo-specific ER export?
Contradictory findings (e.g., Sar1H79G mutant arresting β2-AR in the ER but not α2B-AR/AT1R) are addressed by:
- Using in vitro vesicle budding assays with purified cargo receptors to isolate Sar1’s direct effects .
- Analyzing cargo post-translational modifications (e.g., glycosylation) to confirm ER export efficiency .
- Employing live-cell imaging to track real-time cargo movement in Sar1-depleted models .
Q. How can researchers optimize Sar1 interaction studies with regulatory proteins (e.g., Cu-Zn SOD)?
Co-immunoprecipitation (Co-IP) protocols require:
- Transient overexpression of tagged constructs (e.g., Flag-Cu-Zn SOD and Myc-Sar1) in HeLa or 293T cells .
- Crosslinking agents (e.g., DSP) to stabilize transient interactions during lysis .
- Co-localization validation via confocal microscopy and functional assays (e.g., GTPase activity measurements post-interaction) .
Q. What computational tools integrate Sar1 structural data for functional predictions?
- Homology modeling (e.g., SWISS-MODEL) predicts Sar1 conformational changes during GTP hydrolysis using templates like yeast Sar1p (PDB: 1M2O).
- Molecular dynamics simulations identify residues critical for COPII coat binding (e.g., switch I/II regions) .
- Databases like UniProt and EMBL-EBI provide isoform-specific annotations for cross-species comparisons .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting data on Sar1’s necessity for COPII vesicle formation?
Studies showing residual secretion in Sar1-depleted cells may reflect:
- Incomplete protein knockdown (validate via immunoblotting) .
- Activation of compensatory pathways (e.g., upregulation of other GTPases).
- Technical limitations in cargo detection (e.g., low-abundance proteins).
Q. What statistical approaches are recommended for Sar1-dependent secretion assays?
- Normalize cargo secretion rates to total cellular protein or housekeeping genes (e.g., GAPDH) .
- Use non-parametric tests (e.g., Mann-Whitney U) for small-sample studies (n < 10) .
- Meta-analysis of multiple independent experiments to account for biological variability .
Technical Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
